Phenoxatellurine

Description

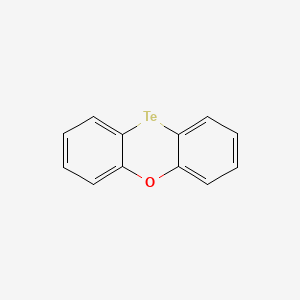

Phenoxatellurine (PT, C₁₂H₈OTe) is a heterocyclic compound formally derived from dibenzodioxine, where one oxygen atom is replaced by tellurium . Its synthesis involves the condensation of diphenylether with tellurium tetrachloride (TeCl₄) to form 10,10-dichlorothis compound (2), which is subsequently reduced to PT . PT exhibits a butterfly conformation in its unsubstituted form, characterized by a fold angle (α) of 37.5° between the planes of its two phenyl rings . This structural flexibility is critical to its reactivity and coordination chemistry.

PT has been extensively studied in organometallic complexes, such as manganese carbonyls, where it acts as a ligand . Its electronic properties, including a ¹²⁵Te NMR chemical shift of δ ≈ 594–596 ppm, reflect the tellurium center’s unique environment .

Properties

CAS No. |

262-24-8 |

|---|---|

Molecular Formula |

C12H8OTe |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

phenoxatellurine |

InChI |

InChI=1S/C12H8OTe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H |

InChI Key |

ALKPUAAMDTXQAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[Te]2 |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[Te]2 |

Other CAS No. |

262-24-8 |

Synonyms |

phenoxatellurine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons with Chalcogen Analogs

PT belongs to a family of heterocycles where oxygen is replaced by other chalcogens (S, Se, Te) or pnictogens (P, As). Key analogs include:

- Phenoxathiine (S analog): Exhibits a planar structure due to smaller atomic size and stronger S–O interactions.

- Phenoxaselenine (Se analog): Intermediate in size between S and Te; adopts a slight butterfly conformation but with reduced fold angles compared to PT.

- Phenoxaphosphinine (P analog): Planar due to trivalent phosphorus, enabling π-conjugation .

Substituted PT Derivatives :

- 2,8-Dimethyl-10,10-dichlorophenoxatellurine (3): Methyl substitution at positions 2 and 8 enforces a planar structure, contrasting with the butterfly conformation of unsubstituted PT (α = 37.5° vs. α = 0° for 3) . This steric effect highlights the tunability of PT’s geometry through functionalization.

Table 1: Structural Parameters of PT and Analogs

Spectroscopic and Electronic Properties

- ¹²⁵Te NMR : PT and its derivatives show nearly identical chemical shifts (δ ≈ 594–596 ppm), indicating minimal electronic perturbation from substituents or oxidation states .

- IR Spectroscopy: In manganese carbonyl complexes, PT ligands lower CO stretching frequencies (e.g., 2007–1905 cm⁻¹ for PT vs. 2055–1999 cm⁻¹ for free (CO)₅MnBr), suggesting moderate σ-donor/π-acceptor strength .

Table 2: Spectroscopic Data for PT Complexes

Key Insight: PT’s longer Te–Mn bonds compared to acenaphthene-based ligands (2.612–2.650 Å vs. 2.546–2.599 Å) suggest weaker metal-ligand interactions, likely due to steric bulk or reduced donor capacity .

Reactivity and Coordination Chemistry

- Oxidation : PT undergoes single-electron oxidation to form charge-transfer complexes, as seen in reactions with sulfuric acid or iodine .

- Ligand Behavior : PT coordinates to metals (e.g., Mn, Re) in a cis configuration, forming octahedral complexes. Its butterfly conformation is retained in these complexes (α ≈ 34–38°), unlike planar analogs like 2,8-dimethyl-PT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.